Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a combination of indolinone, thiazolopyrimidine, and thiophene moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, starting with the preparation of the indolinone and thiazolopyrimidine intermediates. The key steps include:
Formation of Indolinone Intermediate: The indolinone core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Construction of Thiazolopyrimidine Core: The thiazolopyrimidine ring can be formed through the cyclization of appropriate thiourea and α,β-unsaturated carbonyl compounds.
Final Coupling and Esterification: The final step involves the coupling of the indolinone and thiazolopyrimidine intermediates, followed by esterification with isobutyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds share the indolinone core and have shown similar anticancer properties.
Oxoindolin-2-one derivatives: These compounds also feature the indolinone moiety and have been studied for their enzyme inhibitory activities.
3,7-bis(2-oxoindolin-3-ylidene)benzo[1,2-b4,5-b′]difuran-2,6-dione: This compound has a similar structure and is used in the development of polymer semiconductors.
Uniqueness
Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of indolinone, thiazolopyrimidine, and thiophene moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
618078-11-8 |
---|---|
Molecular Formula |
C25H23N3O4S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-methylpropyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O4S2/c1-13(2)12-32-24(31)18-14(3)26-25-28(20(18)17-10-7-11-33-17)23(30)21(34-25)19-15-8-5-6-9-16(15)27(4)22(19)29/h5-11,13,20H,12H2,1-4H3/b21-19- |
InChI Key |
JSJHCPFHSKIJRZ-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.